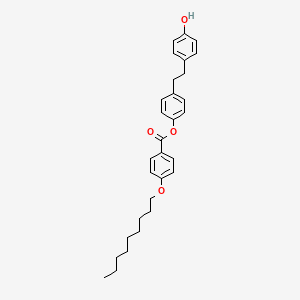
4-(4-Hydroxyphenethyl)phenyl 4-(nonyloxy)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenethyl)phenyl 4-(nonyloxy)benzenecarboxylate, also known as NP137, is a synthetic compound that has shown promise in scientific research applications. This compound belongs to the class of phenethylphenyl carboxylates and has been found to possess potent anti-inflammatory properties.
Scientific Research Applications
Inhibition Mechanism in Urease
4-(4-Hydroxyphenethyl)benzene-1,2-diol has been studied as a new inhibitor against Helicobacter Pylori urease. It's been shown to be a competitive inhibitor of urease, with a Ki value of 1.48 μmol/L. This suggests potential use in rational drug design for treating gastritis and peptic ulcer (Xiao Zhu-ping, 2012).
Crystal Structures in Mesogens
Research on crystal structures of 4-[(S)-1-methylpentyloxycarbonyl]phenyl and similar compounds, which include derivatives of 4-(4-Hydroxyphenethyl)phenyl, has shown these structures to form smectic-like layers. These layers are composed of bent molecules and have been observed to transform into higher temperature solid phases (K. Hori & S. Kawahara, 1996).
Synthesis and Mesomorphic Properties
The synthesis of optically active hydroxyesters, such as 1-hydroxy-4-(1-methylheptyloxycarbonyl)benzene and derivatives involving 4-(4-Hydroxyphenethyl)phenyl, has been detailed. These compounds were intermediates for preparing liquid crystalline homologous series of di- and triesters exhibiting tilted smectic phases (W. Drzewiński et al., 1999).
Hydrolysis of Substituted Phenyltrimethoxysilane
Studies on the hydrolysis of (4-substituted phenyl)trimethoxysilane in the presence of benzyltrimethylammonium hydroxide in benzene demonstrated the formation of oligosilsesquioxanes with varying silicon atom counts. This process involves 4-(4-Hydroxyphenethyl)phenyl-related compounds (C. Pakjamsai & Y. Kawakami, 2004).
Anticonvulsant Activity Evaluation
A study on 4-(4'-Hydroxyphenyl)-2-(3-substitutedphenyl)-3-(4-substitutedphenylamino methylene)-2,3-dihydro-1,5-benzothiazepines and related compounds revealed their potential as anticonvulsant agents. This research showcases the biomedical applications of 4-(4-Hydroxyphenethyl)phenyl derivatives (N. Garg et al., 2010).
Migration of Deuterium in Hydroxylation of Aromatic Substrates
The study on the hydroxylation of aromatic substrates, including 4-(4-Hydroxyphenethyl)phenyl derivatives, revealed insights into the migration of deuterium during these processes. This work is significant for understanding the chemical behavior of such compounds (J. Daly et al., 1968).
Synthesis and Properties of Novel Polyamides
Research on the synthesis of high-molecular-weight polyamides based on dicarboxylic acids, including compounds related to 4-(4-Hydroxyphenethyl)phenyl, demonstrated their potential in creating amorphous, soluble, and strong materials (S. Hsiao & Hui-Yu Chang, 1996).
Synthesis of Effective Components in Medicinal Herbs
A study on the synthesis of hydroxyphenethyl anisate, which is related to 4-(4-Hydroxyphenethyl)phenyl, from 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate, highlights its importance as an effective component in traditional Chinese medicinal herbs (Z. Wan, 2001).
Safety and Hazards
properties
IUPAC Name |
[4-[2-(4-hydroxyphenyl)ethyl]phenyl] 4-nonoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-23-33-28-21-15-26(16-22-28)30(32)34-29-19-13-25(14-20-29)10-9-24-11-17-27(31)18-12-24/h11-22,31H,2-10,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALIMDYKJZLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2423518.png)

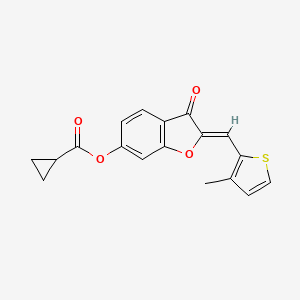
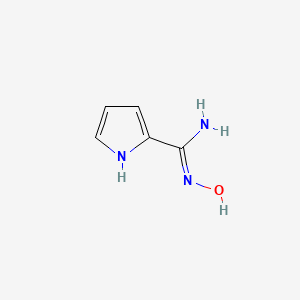
![N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2423525.png)

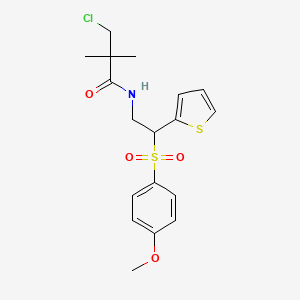
![Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2423529.png)
![4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423531.png)
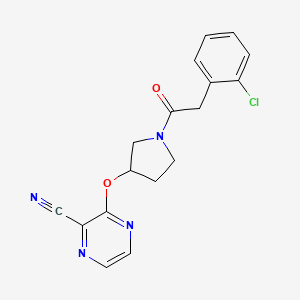
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2423537.png)
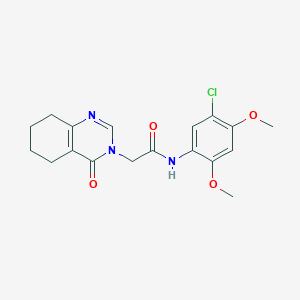
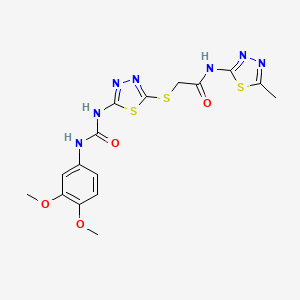
![7-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423540.png)